2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate
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Overview
Description
This compound is characterized by two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . It is widely used in various industries due to its unique amphiphilic properties.
Mechanism of Action
Target of Action
Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol, also known as AMY40601, is a non-ionic surfactant . As a surfactant, its primary targets are interfaces between different phases, such as oil and water. It reduces surface tension and acts as a wetting agent, defoamer, and emulsifier .
Mode of Action
The compound has two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . This amphiphilic structure allows it to interact with both hydrophilic and hydrophobic substances. It reduces surface tension, enabling better mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam .
Pharmacokinetics
A study on human metabolism and excretion kinetics of AMY40601 showed that it was rapidly metabolized, with an average maximum concentration time (t max) of 1.7 hours and almost complete (96%) excretion of its main urinary metabolite, 1-OH-TMDD, until 12 hours after oral dosage . The elimination was bi-phasic, with half-lives of 0.75–1.6 hours and 3.4–3.6 hours for phases 1 and 2, respectively . Dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 hours and complete excretion after about 48 hours .
Result of Action
The primary result of AMY40601’s action is the reduction of surface tension, which facilitates the mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam . In addition, it is used as a dopant in heterojunction solar cells, assisting in the formation of a homogeneous interfacial layer over the photoactive layer .
Action Environment
The action of AMY40601 can be influenced by environmental factors. For instance, its surfactant properties may be affected by the presence of other substances, pH, temperature, and salinity. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . .
Biochemical Analysis
Biochemical Properties
AMY40601 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The terminal methyl-hydroxylated AMY40601 (1-OH-AMY40601) was identified as the main urinary metabolite . This indicates that AMY40601 undergoes metabolic transformations involving enzymes that add a hydroxyl group to the terminal methyl group of the molecule .
Cellular Effects
The effects of AMY40601 on various types of cells and cellular processes are substantial. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of AMY40601 involves its rapid metabolism. It is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-AMY40601 until 12 h after oral dosage . This indicates that AMY40601 interacts with biomolecules, possibly through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMY40601 change over time. It demonstrates a fast oral as well as substantial dermal resorption . The excreted amounts of 1-OH-AMY40601 represented 18% of the orally administered AMY40601 dose . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
AMY40601 is involved in metabolic pathways that involve the addition of a hydroxyl group to the terminal methyl group of the molecule . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of AMY40601 within cells and tissues involve its rapid metabolism and excretion
Preparation Methods
The synthesis of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the reaction of acetylene with isobutylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve the use of ethoxylation, where ethylene oxide is added to the compound to enhance its surfactant properties .
Chemical Reactions Analysis
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a surfactant and wetting agent. In biology, it is employed in the formulation of various biochemical assays. In medicine, it is used in the development of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. In industry, it is used in the production of paints, coatings, and adhesives .
Comparison with Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate is unique due to its specific structure, which provides both hydrophilic and hydrophobic properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol. These compounds also possess surfactant properties but differ in their molecular structures and specific applications .
Properties
CAS No. |
9014-85-1 |
---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
InChI Key |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
9014-85-1 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
SURFYNOL 440 |
Origin of Product |
United States |
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